molecular formula C19H17F3N2O B2718889 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile CAS No. 1613627-57-8

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile

Cat. No.: B2718889
CAS No.: 1613627-57-8
M. Wt: 346.353
InChI Key: ZUESSQKRLVYYHC-UHFFFAOYSA-N
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Description

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile (CAS 1613627-57-8) is a piperidine-based compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 19 H 17 F 3 N 2 O, and it has a molecular weight of 346.35 g/mol [ ]. The structure incorporates a benzonitrile group linked to a piperidine ring, which is further substituted with a phenyl group bearing a trifluoromethoxy moiety [ ]. This compound serves as a versatile building block in organic synthesis , particularly valued for its piperidine scaffold and the presence of the trifluoromethoxy group. The trifluoromethoxy substituent is known to enhance the lipophilicity and metabolic stability of molecules, which are critical parameters in the development of bioactive compounds [ ]. Piperidine derivatives are common structural elements in numerous pharmaceutical agents, making this compound a valuable intermediate for constructing potential drug candidates [ ]. Its specific structure suggests potential applications in the development of compounds targeting various biological pathways, including central nervous system (CNS) disorders and other therapeutic areas [ ]. Researchers can utilize the reactive benzonitrile and the substituted piperidine ring for further chemical derivatization to explore structure-activity relationships and optimize pharmacological properties. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling information. Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [ ].

Properties

IUPAC Name

4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUESSQKRLVYYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethoxy)aniline, which is then subjected to a series of reactions to introduce the piperidine ring and the benzonitrile group. The reaction conditions often involve the use of strong bases, solvents like tetrahydrofuran (THF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the aromatic ring .

Scientific Research Applications

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

(a) 4-(4-(4-(Trifluoromethoxy)phenoxy)piperidin-1-yl)benzonitrile (S8)
  • Structural Difference: The trifluoromethoxy group is linked via an oxygen atom (phenoxy) instead of a direct phenyl bond.
  • Impact: The phenoxy linkage introduces greater conformational flexibility and reduces steric hindrance compared to the target compound. This may alter binding affinity to biological targets such as enzymes or receptors .
  • Application : Used as an intermediate in synthesizing DPAGT1 inhibitors for cytostatic activity .
(b) 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
  • Structural Difference : Features two piperidine rings instead of one, lacking the trifluoromethoxy substituent.
  • The dual piperidine system may enhance solubility but reduce membrane permeability .
  • Application: Intermediate for anticancer and antimalarial 3-aminopyrazole derivatives .

Variations in Trifluoromethyl/Trifluoromethoxy Substituents

(a) {4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile
  • Structural Difference: Replaces trifluoromethoxy with a trifluoromethyl group and adds a malononitrile moiety.
  • Impact: The trifluoromethyl group is more electronegative than trifluoromethoxy, increasing electron-withdrawing effects.
  • Application : Investigated in high-throughput screening for kinase inhibitors .
(b) 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile (6w)
  • Structural Difference : Replaces the piperidine ring with a strained cyclopropane ring.
  • Impact : The cyclopropane’s rigidity may limit conformational adaptability, reducing binding to flexible active sites. The nitrile group remains intact, preserving dipole interactions .

Modifications in the Benzonitrile Moiety

(a) 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride
  • Structural Difference: Substitutes the benzonitrile’s position (2- vs. 4-) and adds an aminomethyl group on the piperidine.
  • Molecular Weight : 251.76 g/mol (vs. ~348 g/mol for the target compound) .
(b) 3-(4-Oxopiperidin-1-yl)benzonitrile
  • Structural Difference : Features a ketone group on the piperidine ring (4-oxo) and a benzonitrile at the 3-position.
  • Impact: The ketone introduces polarity, improving aqueous solubility but possibly reducing membrane permeability. The 3-cyano substitution may disrupt planar interactions critical for target binding .

Functional Group Additions

(a) 4-(1-(Triethylgermyl)-2-(4-(trifluoromethoxy)phenyl)propan-2-yl)benzonitrile (23)
  • Structural Difference : Incorporates a triethylgermyl group and a branched propane chain.
  • Impact : The germanium atom increases molecular weight (396.17 g/mol) and may confer unique photophysical properties. The trifluoromethoxy group retains its role in hydrophobic interactions .
  • Application: Studied for organometallic reactivity in catalytic systems .
(b) Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate
  • Structural Difference : Replaces benzonitrile with a tert-butyl carbamate protecting group.
  • Impact : The carbamate masks the amine, altering reactivity in synthetic pathways. Deprotection yields a primary amine, which could serve as a handle for further derivatization .

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Applications Evidence ID
Target Compound ~348 4-Trifluoromethoxyphenyl, benzonitrile Drug discovery (e.g., TB treatment)
4-(4-(Trifluoromethoxy)phenoxy)benzonitrile (S8) ~364 Phenoxy linkage DPAGT1 inhibitor synthesis
{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile ~345 Trifluoromethyl, malononitrile Kinase inhibitor screening
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile 251.76 2-Cyanophenyl, aminomethyl Solubility-enhanced intermediates
1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile ~243 Cyclopropane core Photochemical studies

Research Findings and Implications

  • Bioactivity: The target compound’s trifluoromethoxy group confers superior metabolic stability compared to non-halogenated analogs, as seen in its use alongside Q203 for tuberculosis treatment .
  • Structural Flexibility: Compounds with phenoxy linkages (e.g., S8) exhibit improved synthetic versatility but may sacrifice target affinity due to increased conformational freedom .
  • Electron Effects : Trifluoromethyl-substituted analogs show stronger electron-withdrawing effects than trifluoromethoxy, influencing charge distribution in enzyme active sites .

Biological Activity

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile, known for its complex structure and potential biological activities, has garnered attention in pharmaceutical research. This compound features a trifluoromethoxy group, which enhances its biological profile by potentially increasing metabolic stability and activity against various targets.

  • Molecular Formula : C18_{18}H18_{18}F3_3N2_2O
  • Molecular Weight : 353.34 g/mol
  • CAS Number : 681482-81-5

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The trifluoromethoxy group is known to influence the lipophilicity and metabolic stability of the compound, which can enhance its pharmacokinetic properties.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with fluorinated groups showed IC50_{50} values as low as 0.70 μM in HL60 leukemia cells, indicating potent cytotoxicity .

Selectivity and Toxicity

The selectivity index of these compounds also plays a crucial role in their therapeutic potential. For example, one derivative exhibited a selectivity index greater than 25-fold when tested against normal Vero cells compared to leukemia cells, highlighting its potential for targeted therapy while minimizing damage to healthy cells .

Case Study 1: Cytotoxic Activity in Leukemia Cell Lines

A series of experiments evaluated the cytotoxic effects of various analogs derived from the parent compound on leukemia cell lines (HL60, K562). The results indicated that modifications in the trifluoromethoxy group significantly affected the cytotoxic potency.

CompoundCell LineIC50_{50} (μM)
4gHL601.00 ± 0.42
4kK5620.92 ± 0.32
4dHEL1.05 ± 0.35

These findings suggest that structural variations can lead to enhanced activity against specific cancer types .

Case Study 2: Pharmacokinetic Studies

In vivo studies demonstrated that certain derivatives maintained effective plasma levels while exhibiting low toxicity profiles. For instance, a derivative was tested in a mouse model where it showed modest efficacy with a reduction in parasitemia at specified dosages, indicating its potential use in treating parasitic infections .

Research Findings

The incorporation of polar functionalities into the compound's structure has been shown to improve aqueous solubility and metabolic stability, which are critical for enhancing bioavailability . Additionally, fluorinated compounds often exhibit resistance to metabolic degradation, making them favorable candidates for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Key steps involve coupling trifluoromethoxy-substituted phenylpiperidine intermediates with benzonitrile derivatives. Chromatographic purification (e.g., HYPERSIL GOLD C18 column with MeOH:H₂O solvents) is critical, achieving >95% purity . Piperidine ring conformation (chair vs. boat) during synthesis may impact reactivity; X-ray crystallography confirms stable chair conformations in analogous intermediates .

Q. Which analytical techniques are essential for structural characterization, and how do they address ambiguities in stereochemistry or functional group placement?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves proton environments (e.g., distinguishing trifluoromethoxy vs. piperidinyl protons). Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction unambiguously assigns spatial arrangements, as demonstrated in structurally related benzonitrile derivatives .

Q. How can researchers design stability studies to evaluate this compound under varying pH, temperature, and light conditions?

  • Methodological Answer : Accelerated stability testing in buffered solutions (pH 4.6–7.4) at 40°C/75% RH for 4–8 weeks, monitored via HPLC-UV. Degradation products can be identified using LC-MS/MS, with attention to hydrolytic cleavage of the piperidine or trifluoromethoxy groups .

Advanced Research Questions

Q. What pharmacological targets have been identified for this compound, and how does its structure enhance target specificity?

  • Methodological Answer : The trifluoromethoxy group enhances lipophilicity and metabolic stability, enabling interaction with hydrophobic pockets in enzymes like F-ATP synthase (targeted in tuberculosis therapy). Co-administration with bedaquiline or Q203 suggests synergistic mechanisms . Computational docking studies (e.g., AutoDock Vina) can model binding to the F1 domain .

Q. How do conformational dynamics of the piperidine rings influence biological activity?

  • Methodological Answer : Chair conformations in piperidine rings (observed in X-ray structures) minimize steric hindrance, facilitating receptor binding. Molecular dynamics simulations (e.g., GROMACS) can predict flexibility, while substituent modifications (e.g., fluorophenyl vs. trifluoromethoxy) alter van der Waals interactions and potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays. Meta-analysis of structural analogs (e.g., pyrimidine or benzimidazole derivatives) can identify critical pharmacophores .

Q. How can researchers leverage this compound to synthesize bioactive derivatives for anticancer or antimicrobial applications?

  • Methodological Answer : The benzonitrile moiety serves as a versatile intermediate for Suzuki-Miyaura coupling or nucleophilic substitution. For example, replacing the trifluoromethoxy group with pyridinyl or carbazole units (as in OLED materials) introduces π-π stacking interactions, enhancing DNA intercalation potential .

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